Carbamic acid, octylsulfonyl-, ethyl ester

Description

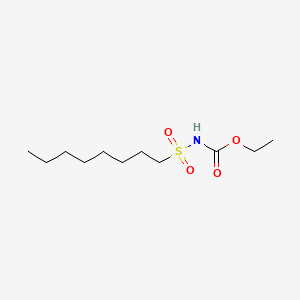

Carbamic acid, octylsulfonyl-, ethyl ester (CAS: Not explicitly listed in evidence) is an ethyl ester derivative of carbamic acid substituted with an octylsulfonyl group. The octylsulfonyl moiety introduces a bulky, electron-withdrawing sulfonyl group attached to a long alkyl chain, which likely enhances lipophilicity compared to simpler carbamates like ethyl urethane (CAS 51-79-6) .

Properties

CAS No. |

63982-22-9 |

|---|---|

Molecular Formula |

C11H23NO4S |

Molecular Weight |

265.37 g/mol |

IUPAC Name |

ethyl N-octylsulfonylcarbamate |

InChI |

InChI=1S/C11H23NO4S/c1-3-5-6-7-8-9-10-17(14,15)12-11(13)16-4-2/h3-10H2,1-2H3,(H,12,13) |

InChI Key |

PTIPDPUBNRRYBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)NC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, octylsulfonyl-, ethyl ester typically involves the reaction of octylsulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent any side reactions and to ensure a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, octylsulfonyl-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and ethanol.

Oxidation: The sulfonyl group can be oxidized to form sulfonic acid derivatives.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Alkyl or aryl halides in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and ethanol.

Oxidation: Sulfonic acid derivatives.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Carbamic acid, octylsulfonyl-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.

Industry: Used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, octylsulfonyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamic Acid Ethyl Esters

Key Observations :

- Electron-Withdrawing Groups : The octylsulfonyl group, like the nitro group in (4-nitrophenyl)-carbamic acid ethyl ester , may stabilize the molecule against hydrolysis but reduce nucleophilic reactivity.

- Lipophilicity : The octyl chain in the target compound likely increases membrane permeability compared to smaller esters like ethyl urethane or caffeic acid derivatives .

- Biological Activity : Phosphate-containing carbamates (e.g., [3-(Diethoxy-phosphate)-...]-carbamic acid ethyl ester) exhibit enzyme inhibitory activity , suggesting that the octylsulfonyl variant could be tailored for similar applications.

Toxicity and Metabolic Pathways

- Ethyl Urethane: Metabolized to vinyl compounds and epoxides, leading to mutagenicity and carcinogenicity .

- However, long alkyl chains (e.g., octyl) can enhance bioaccumulation, necessitating further toxicological studies.

- 4-Nitrophenyl Analogue : Nitro groups are often associated with toxicity but can be leveraged in prodrug design for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.